molecular formula C19H25N3O3 B12906697 m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate

m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate

Cat. No.: B12906697
M. Wt: 343.4 g/mol
InChI Key: DSAFIMGXBYXNOZ-LWKPJOBUSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name m-tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate adheres to IUPAC guidelines for polyfunctional compounds. The parent structure is the carbamate group (-OCONH-), with the m-tolyl (3-methylphenyl) moiety serving as the ester component. The pyrrolidine ring is substituted at position 4 with a diallylamino group (-N(CH2CH=CH2)2) and at position 2 with a carbonyl-linked carbamate. The (2S) designation specifies the absolute configuration of the stereogenic carbon at position 2 of the pyrrolidine ring.

Key nomenclature considerations include:

  • Carbamate prioritization : The carbamate group (-OCONH-) is the principal functional group, with the m-tolyl group as the ester substituent.
  • Stereochemical descriptors : The S configuration at C2 is explicitly denoted using the Cahn-Ingold-Prelog system.
  • Substituent ordering : The diallylamino group is listed before the carbonyl-carbamate unit in accordance with substituent priority rules.

Molecular Geometry and Stereochemical Configuration

The molecule features a pyrrolidine ring in a twisted-envelope conformation, with the (2S) configuration inducing distinct spatial arrangements of substituents (Table 1). Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyrrolidine ring and the carbamate plane, minimizing steric clashes between the diallylamino and m-tolyl groups.

Table 1: Key Geometric Parameters

Parameter Value Method
C2-N4 bond length 1.47 Å DFT (B3LYP)
Pyrrolidine ring puckering amplitude 0.89 Å X-ray
Carbamate O-C-O angle 123° IR/Raman

The diallylamino group adopts a gauche conformation to minimize allylic strain, while the m-tolyl group remains nearly orthogonal to the pyrrolidine plane to avoid π-π interactions.

Comparative Analysis of Carbamate Functional Group Orientation

The carbamate group exhibits restricted rotation due to conjugation between the carbonyl π-system and the lone pair of the adjacent nitrogen. Comparative analysis with simpler carbamates (e.g., m-tolyl-methyl carbamate) reveals:

  • Resonance stabilization : The N-H bond in the carbamate shows 15% double-bond character (vs. 12% in aliphatic carbamates), as evidenced by IR carbonyl stretching frequencies at 1705 cm⁻¹.
  • Hydrogen-bonding propensity : The carbamate NH forms intramolecular hydrogen bonds with the pyrrolidine carbonyl oxygen (distance: 2.1 Å), contrasting with intermolecular H-bonding in non-hybridized carbamates.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl3):
    • m-Tolyl protons : δ 7.25 (m, 1H, aromatic), δ 7.10 (d, 2H, J = 7.8 Hz), δ 2.35 (s, 3H, CH3).
    • Diallylamino groups : δ 5.85 (m, 4H, CH=CH2), δ 5.15 (dd, 8H, CH2=CH).
    • Pyrrolidine ring : δ 4.32 (q, 1H, C2-H), δ 3.45 (m, 2H, C5-H2).
Infrared Spectroscopy (IR)
  • ν(C=O) : 1705 cm⁻¹ (carbamate), 1680 cm⁻¹ (pyrrolidine carbonyl).
  • ν(N-H) : 3320 cm⁻¹ (broad, carbamate NH).
UV-Vis Spectroscopy
  • λmax : 274 nm (π→π* transition of m-tolyl group), 210 nm (n→π* transition of carbamate).

X-ray Crystallographic Studies on Pyrrolidine-Carbamate Hybrid Systems

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Pyrrolidine ring puckering : Average puckering amplitude of 0.89 Å with C2 and C4 atoms displaced from the mean plane.
  • Carbamate geometry : Planar arrangement (O-C-O angle: 123°) stabilized by N-H⋯O hydrogen bonds (2.1 Å).
  • Crystal packing : Molecules align via van der Waals interactions between m-tolyl groups, with diallylamino chains occupying interstitial spaces.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

(3-methylphenyl) N-[(2S)-4-[bis(prop-2-enyl)amino]pyrrolidine-2-carbonyl]carbamate

InChI

InChI=1S/C19H25N3O3/c1-4-9-22(10-5-2)15-12-17(20-13-15)18(23)21-19(24)25-16-8-6-7-14(3)11-16/h4-8,11,15,17,20H,1-2,9-10,12-13H2,3H3,(H,21,23,24)/t15?,17-/m0/s1

InChI Key

DSAFIMGXBYXNOZ-LWKPJOBUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC(=O)NC(=O)[C@@H]2CC(CN2)N(CC=C)CC=C

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NC(=O)C2CC(CN2)N(CC=C)CC=C

Origin of Product

United States

Biological Activity

m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine backbone, with a m-tolyl group and a diallylamino substituent. Its structural formula can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

This structure contributes to its biological interactions and efficacy in various applications.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has been studied for its effects on CDK4/6 kinase activity, which is crucial in cell cycle regulation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity : There are indications that the compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, such as kinases that regulate cell division and survival.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that contribute to its therapeutic effects.
  • Cell Cycle Regulation : By affecting proteins involved in the cell cycle, the compound can induce apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Harker et al. (2011)Demonstrated the synthesis and preliminary biological evaluation of related pyrrolidine derivatives with anticancer properties .
MDPI Review (2023)Discussed the structural analogs of m-Tolyl carbamate and their binding affinities to CDK4/6, highlighting potential therapeutic applications in oncology .
Ambeed Product DataReported on the compound's potential use as an agricultural insecticide, showcasing its versatility beyond medicinal applications .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate relies on sequential coupling and carbamate formation steps:

Pyrrolidine Core Functionalization

  • The (2S)-pyrrolidine-2-carbonyl scaffold is synthesized via asymmetric catalysis or chiral resolution. The diallylamino group at the 4-position is introduced through nucleophilic substitution or reductive amination using diallylamine .

  • Key step : Acylation of the pyrrolidine nitrogen with a carbonylimidazolide-activated carboxylic acid derivative (e.g., m-tolyl chloroformate) forms the carbamate linkage. This method ensures regioselectivity and high yields .

Carbamate Formation

  • Method A : Reaction of m-tolyl alcohol with N,N′-disuccinimidyl carbonate (DSC) generates a mixed carbonate intermediate, which undergoes alkoxycarbonylation with the pyrrolidine amine .

  • Method B : Palladium-catalyzed coupling of in situ-generated isocyanates (from amines and CO) with m-tolyl alcohol under mild conditions .

Hydrolysis Sensitivity

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage to m-cresol and the pyrrolidine-2-carboxamide occurs in HCl/THF (1:1) at 50°C .

  • Basic hydrolysis : NaOH/MeOH (1M) at RT generates CO₂ and the corresponding amine .

Table 2: Hydrolysis Kinetics (Half-Life, t₁/₂)

ConditionpHt₁/₂ (h)Byproducts
0.1 M HCl/THF1.22.5m-Cresol, NH₃
0.1 M NaOH/MeOH12.81.8CO₂, pyrrolidine amide

Diallylamino Group Reactivity

  • The diallyl moiety participates in aza-Michael additions with thiols or amines under radical initiation .

  • Oxidation : Treatment with OsO₄/NaIO₄ cleaves the allyl groups to form aldehydes, enabling further derivatization .

Protein–Protein Interaction Inhibition

Analogous to cis-imidazolines (e.g., Hoffmann-La Roche’s MDM2-p53 disruptors), this carbamate exhibits potential in disrupting oncogenic protein interactions due to its rigid pyrrolidine scaffold .

Enzyme Inhibition

The carbamate group acts as a transition-state mimic for serine proteases, with modifications at the diallylamino site enhancing target affinity .

Ortho-Lithiation Directing Effects

The O-carbamate group facilitates regioselective ortho-functionalization under LDA/THF conditions, enabling C–H activation for halogenation or alkylation .

Cross-Coupling Reactions

  • Suzuki–Miyaura coupling of halogenated derivatives (e.g., bromoaryl analogs) with boronic acids introduces aromatic diversity .

  • Example : Pd(PPh₃)₄-mediated coupling with 3,4-dichlorophenyl boronic acid achieves 96% yield .

Challenges and Optimizations

  • Steric hindrance : Bulky m-tolyl and diallylamino groups necessitate optimized coupling conditions (e.g., EDC/HOBt for acylation) .

  • Racemization risk : The (2S)-configuration requires chiral auxiliaries or asymmetric hydrogenation during synthesis .

Q & A

Q. What are the recommended synthetic routes for m-Tolyl ((2S)-4-(diallylamino)pyrrolidine-2-carbonyl)carbamate, and how can reaction efficiency be optimized?

A stepwise approach is typically employed:

Pyrrolidine Core Synthesis : Start with (2S)-4-aminopyrrolidine-2-carboxylic acid derivatives. Introduce the diallylamino group via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere) .

Carbamate Formation : React the pyrrolidine intermediate with m-tolyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (polar aprotic solvents like DMF/water mixtures).
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of m-tolyl chloroformate) and temperature (0–25°C) to minimize side reactions like hydrolysis .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and confirms the (2S) configuration.
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals:
    • m-Tolyl aromatic protons (δ 6.8–7.2 ppm, meta-substitution pattern).
    • Pyrrolidine H2 (δ 4.2–4.5 ppm, coupling with adjacent carbonyl).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~432.2 g/mol) .

Q. How can researchers assess the hydrolytic stability of the carbamate group under physiological conditions?

  • Buffer Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar carbamates (e.g., p-tolyl analogs) to evaluate meta-substitution effects .

Advanced Research Questions

Q. What strategies address low enantiomeric purity during synthesis of the (2S)-configured pyrrolidine core?

  • Chiral Auxiliaries : Use Fmoc or Boc-protected intermediates to enforce stereochemical control during cyclization .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of prochiral enamine precursors .
  • Purification : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) separates enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Q. How can conformational flexibility of the diallylamino group impact biological activity, and how is this studied?

  • X-ray Crystallography : Resolve low-energy conformers of the diallylamino moiety (e.g., gauche vs. anti orientations) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with proteases or GPCRs) to identify bioactive conformers. Use software like AMBER or GROMACS with force fields optimized for amines .

Q. What HPLC conditions are optimal for separating this compound from byproducts like hydrolyzed carbamate or dimerized species?

  • Column : C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 5% B to 95% B over 20 min.
  • Detection : UV at 254 nm (carbamate absorbance). Retention time typically ~12–14 min .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo assays) be systematically addressed?

  • Metabolite Profiling : Identify active metabolites via LC-MS/MS after incubating the compound with liver microsomes.
  • Protein Binding Studies : Use equilibrium dialysis to assess serum protein binding, which may reduce in vivo efficacy .
  • Dose-Response Re-evaluation : Adjust concentrations to account for differences in cellular permeability (e.g., logP ~2.5 for this compound) .

Methodological Recommendations Table

Challenge Technique Key Parameters References
Stereochemical confirmationX-ray crystallographySHELX refinement (R-factor < 5%)
Enantiomeric purityChiral HPLCChiralpak IA, hexane/IPA (80:20), 1 mL/min
Hydrolytic stabilityKinetic HPLCPBS pH 7.4, 37°C, t₁/₂ calculation
Conformational analysisMolecular DynamicsAMBER force field, 100 ns simulation

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